molecular formula C12H9Br B057062 4-Bromobiphenyl CAS No. 92-66-0

4-Bromobiphenyl

Cat. No.: B057062
CAS No.: 92-66-0
M. Wt: 233.1 g/mol
InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Description

4-Bromobiphenyl is an organic compound with the chemical formula C12H9Br It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings

Mechanism of Action

Target of Action

4-Bromobiphenyl is primarily metabolized by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of many xenobiotics and endogenous compounds.

Mode of Action

The compound interacts with its target enzymes, leading to its metabolism. Specifically, this compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Biochemical Pathways

The metabolism of this compound by cytochrome P-450-dependent monooxygenases affects various biochemical pathways. The compound’s reduction to biphenyl can influence the balance of redox reactions in the cell . .

Result of Action

The primary result of this compound’s action is its reduction to biphenyl . This process could potentially influence various cellular processes due to the role of redox reactions in cellular metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be sensitive to light . Additionally, its interaction with oxidizing materials could potentially influence its stability and action . .

Preparation Methods

4-Bromobiphenyl can be synthesized through several methods. One common synthetic route involves the monobromination of biphenyl. This process typically uses bromine as the brominating agent in the presence of a solvent such as dichloroethane and a catalyst. The reaction is carried out at ambient temperature, and the product is purified through washing, drying, and recrystallization .

Industrial production methods often involve similar bromination reactions but are optimized for higher yields and purity. For example, the use of organosulfur compounds, amides, nitriles, or acids with a pKa of at least 3 as solvents can enhance the selectivity and conversion rates of the reaction .

Chemical Reactions Analysis

4-Bromobiphenyl undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Bromobiphenyl can be compared with other halogenated biphenyls, such as:

  • 2-Bromobiphenyl
  • 3-Bromobiphenyl
  • 4,4’-Dibromobiphenyl

These compounds share similar biphenyl structures but differ in the position and number of bromine atoms. The unique positioning of the bromine atom in this compound influences its reactivity and applications, making it distinct from its isomers and other halogenated derivatives .

Properties

IUPAC Name

1-bromo-4-phenylbenzene
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InChI

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br
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Molecular Formula

C12H9Br
Record name 4-BROMOBIPHENYL
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DSSTOX Substance ID

DTXSID4024640
Record name 4-Bromobiphenyl
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Molecular Weight

233.10 g/mol
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Physical Description

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

590 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

0.9327 (NTP, 1992) - Less dense than water; will float
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CAS No.

92-66-0
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Melting Point

196.2 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A solution of 4-bromobiphenyl (7.42 g, 31.87 mmol) in 40 mL THF was prepared, and 10 mL was added to Mg (0.85 g, 35.05 mmol) and one crystal of 12 in THF (10 mL). The Grignard reaction was initiated with the aid of gentle warming by a heat gun. After the iodine color had dissipated, the remaining 30 mL of bromide solution was added dropwise to the reaction mixture. After the reflux subsided, the solution was warmed over an oil bath (70° C.) for 30 minutes, then cooled to 0° C. N-benzyl-(S)-proline methyl ester (5, 2.18 g, 9.96 mmol) in THF (10 mL) was added. After the addition, the solution was allowed to warm to room temperature and stirred for another 8 hours. Saturated NH4Cl (150 mL) was added and the resulting mixture was diluted with Et2O (200 mL). The phases were separated and the organic phase was washed with H2O and brine, dried (MgSO4), and concentrated. The residue was purified over a short silica gel column using 5 to 20% EtOAc/pet ether to a give a white solid, which was recrystalized with CH2Cl2/pet ether to obtain white needles (4.106 g, 83%): mp 85-86° C., 1H NMR (300 MHz, CDCl3) δ 1.60-1.74 (m, 2 H), 1.76-1.88 (m, 1 H), 1.94-2.08 (m, 1 H), 2.40 (dd, J=16.6, 9.0 Hz, 1 H), 2.92-3.00 (m, 1 H), 3.10 (d, J=12.7 Hz, 1 H), 3.38 (d, J=12.5 Hz, 1 H), 4.06 (dd, J=9.3, 4.6 Hz, 1 H), 5.04 (s, 1 H), 7.04-7.60 (m, 14H), 7,68 (d, J=8.3 Hz, 2 H), 7.82 (d, J=8.3 Hz, 2 H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
2.18 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 4-bromobiphenyl (7.42 g, 31.87 mmol) in 40 mL THF was prepared, and 10 mL was added to Mg (0.85 g, 35.05 mmol) and one crystal of I2 in THF (10 mL). The Grignard reaction was initiated with the aid of gentle warming by a heat gun. After the iodine color had dissipated, the remaining 30 mL of bromide solution was added dropwise to the reaction mixture. After the reflux subsided, the solution was warmed over an oil bath (70° C.), for 30 minutes, then cooled to 0° C. N-benzyl-(S)-proline methyl ester (5, 2.18 g, 9.96 mmol) in THF (10 mL) was added. After the addition, the solution was allowed to warm to room temperature and stirred for another 8 hours. Saturated NH4Cl (150 mL) was added and the resulting mixture was diluted with Et2O (200 mL). The phases were separated and the organic phase was washed with H2O and brine, dried (MgSO4), and concentrated. The residue was purified over a short silica gel column using 5 to 20% EtOAc/pet ether to a give a white solid, which was recrystalized with CH2Cl2/pet ether to obtain white needles (4.106 g, 83%): mp 85-86° C., 1H NMR (300 MHz, CDCl3) δ 1.60-1.74 (m, 2H), 1.76-1.88 (m, 1H), 1.94-2.08 (m, 1H), 2.40 (dd, J=16.6, 9.0 Hz, 1H), 2.92-3.00 (m, 1H), 3.10 (d, J=12.7 Hz, 1H), 3.38 (d, J=12.5 Hz, 1H), 4.06 (dd, J=9.3, 4.6 Hz, 1H), 5.04 (s, 1H), 7.04-7.60 (m, 14H), 7.68 (d, J=8.3 Hz, 2H), 7.82 (d, J=8.3 Hz, 2H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
0.85 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
2.18 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 3.1 g of 4,4'-dibromo biphenyl in 30 ml tetrahydrofuran was added 3.5 g sodium carbonate and 400 mg of 5% palladium on carbon. To this reaction mixture there was added 2.5 g sodium hypophosphite monohydrate in about 20 ml water. After about one hour, a GC analysis established that all of the starting material had reacted to yield primarily biphenyl with a trace amount of p-mono-bromobiphenyl.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Bromobiphenyl?

A1: this compound has a molecular formula of C12H9Br and a molecular weight of 233.11 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Various spectroscopic techniques have been employed to characterize this compound. Gas chromatography coupled with mass spectrometry (GC-MS) allows for the identification and quantification of this compound and its metabolites in complex mixtures. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H, 13C, and 31P NMR, can be used to determine the structure and purity of this compound and its derivatives. [] Additionally, electron spin resonance (ESR) spectroscopy has been used to study the electronic structure and properties of this compound-derived radicals. [, ]

Q3: What is known about the dissolution and solubility of this compound?

A3: While specific studies on the dissolution rate of this compound are limited in the provided research, its solubility in organic solvents like benzene and ethanol has been reported. [, , , , , , ] Understanding solubility is crucial for its use in various applications, influencing factors like bioavailability and formulation.

Q4: What are the applications of this compound in organic synthesis?

A5: this compound serves as a versatile building block in organic synthesis. It can be employed in palladium-catalyzed carbonylation reactions to synthesize 2,6-di-tert-butylphenyl biphenyl-4-carboxylates. [] Additionally, this compound is a precursor in the synthesis of difethialone, a rodenticide. []

Q5: How is this compound used in materials science?

A6: this compound plays a crucial role in the synthesis of various polymers. It is utilized as a monomer in the preparation of hyperbranched polymers for light-emitting applications. [] Additionally, it is used in the synthesis of poly(3,3'-biphenylylen-arylmethylene)s, a class of polymers with potential applications in electronics and optoelectronics. []

Q6: What catalytic processes involve this compound?

A7: this compound participates in various catalytic processes. For instance, it serves as a substrate in the nickel-catalyzed cross-coupling with tertiary Grignard reagents to yield highly substituted tertiary alkyl benzene derivatives. [] Furthermore, it has been investigated in the context of Ullmann coupling reactions on metal surfaces like silver (Ag) and copper (Cu), providing insights into reaction mechanisms and the influence of surface properties on catalytic activity. [, , ]

Q7: How is computational chemistry used to study this compound?

A8: Computational chemistry techniques are valuable for studying the behavior of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its interactions with metal surfaces during catalytic reactions, providing insights into reaction mechanisms and energetics. [, ] Additionally, molecular modeling studies could be conducted to explore the conformation and electronic properties of this compound and its derivatives.

Q8: How does the structure of this compound influence its reactivity?

A9: The presence of the bromine atom at the para position of the biphenyl moiety significantly influences the reactivity of this compound. This electron-withdrawing substituent affects the electron density distribution within the molecule, impacting its behavior in various reactions, including electrophilic aromatic substitution and metal-catalyzed coupling reactions. [, , ]

Q9: What are the SHE regulations concerning this compound?

A9: While specific SHE regulations are not detailed in the provided research, this compound, being a halogenated aromatic hydrocarbon, falls under the category of chemicals requiring careful handling and disposal. Appropriate safety measures and adherence to relevant regulations are essential during its use and disposal.

Q10: What are the known toxicological effects of this compound?

A12: While this compound itself might not be extensively studied for its toxicological effects, research on similar brominated compounds like polybrominated diphenyl ethers (PBDEs) suggests potential endocrine-disrupting effects. [] Further research is needed to fully elucidate the potential toxicological effects of this compound.

Q11: How is this compound quantified in environmental samples?

A15: Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with highly sensitive detectors like μECD and ENCI-TOFMS enable the detection and quantification of this compound at trace levels in complex environmental matrices. [, ] These techniques offer enhanced separation and sensitivity, facilitating accurate measurements even in challenging samples.

Q12: What research infrastructure and resources are important for studying this compound?

A17: Advanced analytical instrumentation like GC×GC, μECD, and ENCI-TOFMS are crucial for detecting and quantifying this compound in complex mixtures. [, ] Computational chemistry resources and software are essential for modeling and understanding the compound's behavior. Access to well-equipped synthetic laboratories is crucial for conducting reactions and developing new methodologies involving this compound.

Q13: What are some historical milestones in the research of this compound?

A18: While specific historical milestones are not explicitly mentioned in the provided research, the use of this compound in various chemical reactions, such as Ullmann coupling and Grignard reactions, points to its long-standing relevance in synthetic chemistry. [, , , , ]

Q14: What are the cross-disciplinary applications of this compound research?

A19: Research on this compound spans various disciplines, including organic chemistry, materials science, and environmental science. Its use in the synthesis of polymers with applications in light-emitting devices highlights its relevance to materials science. [] Simultaneously, studies on its environmental fate and potential toxicity connect it to environmental science and toxicology. [, ]

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